

A Comparative Guide to (Tyr0)-C-peptide Measurement: ELISA vs. Mass Spectrometry

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Compound of Interest

Compound Name: (Tyr0)-C-peptide (human)

Cat. No.: B3029191

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For researchers, scientists, and drug development professionals, the accurate quantification of (Tyr0)-C-peptide, a key biomarker of endogenous insulin secretion, is paramount.^{[1][2][3]} The choice of analytical method is a critical decision that impacts the reliability and interpretation of experimental data. This guide provides an objective comparison of two predominant techniques for (Tyr0)-C-peptide measurement: the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

While modern immunoassays like ELISA are sensitive, concerns about specificity, such as cross-reactivity with proinsulin, and poor agreement between different platforms have been noted.^{[1][4]} Mass spectrometric methods are increasingly seen as a way to overcome these limitations.^{[1][4]}

Performance Characteristics: A Quantitative Comparison

The selection of an appropriate assay often depends on its performance metrics. Below is a summary of key quantitative data for ELISA and LC-MS/MS-based methods for C-peptide quantification.

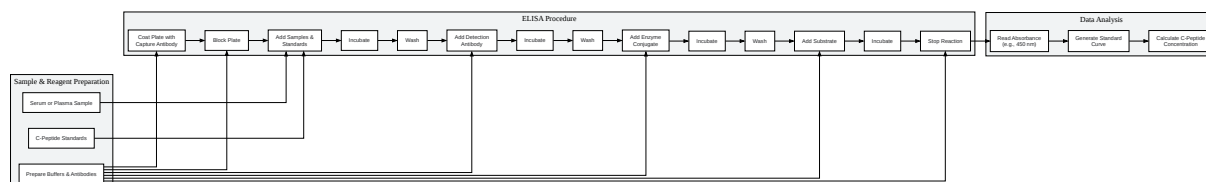
Performance Metric	ELISA	Mass Spectrometry (LC-MS/MS)
Lower Limit of Quantification (LLOQ)	0.03 ng/mL[5]	0.04 - 0.10 ng/mL[6][7], 0.06 ng/mL[1][8], 0.058 nmol/L[9]
Linearity Range	0.08 to 0.85 ng/mL[5]	4 to 15 ng/mL[6][7], 0.1 to 15 ng/mL[1]
Intra-assay Precision (%CV)	<11%[5]	<8.9%[9]
Inter-assay Precision (%CV)	<14%[5]	2.7% to 3.7%[6], <9.6%[9], below 20%[8]
Recovery	81% to 115%[5]	Mean recovery of 98.2% (± 9.1%)[1]

General Methodological Comparison

Feature	ELISA	Mass Spectrometry (LC-MS/MS)
Principle	Immuno-enzymatic detection[10]	Physicochemical detection based on mass-to-charge ratio[11]
Specificity	Dependent on antibody specificity; potential for cross-reactivity with proinsulin[1][12]	High specificity, can distinguish between C-peptide, proinsulin, and insulin analogues[12]
Throughput	High, suitable for large sample numbers	Can be high-throughput[2]
Multiplexing	Limited	Capable of simultaneously measuring multiple analytes (e.g., insulin and C-peptide)[6][8]
Cost	Generally lower instrument cost	Higher instrument cost[13]
Sample Volume	Typically small (e.g., 10-100 μ L)[14][15]	Can vary, but can be performed with small volumes
Development Time	Commercially available kits reduce development time	Method development can be more complex and time-consuming

Experimental Workflows

The following diagrams illustrate the generalized experimental workflows for quantifying (Tyr0)-C-peptide using ELISA and LC-MS/MS.



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Figure 1. Generalized ELISA Workflow for C-peptide Measurement.



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